(3S,6S)-6-Methylmorpholine-3-carboxylic acid
CAS No.:
Cat. No.: VC15776277
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H11NO3 |
---|---|
Molecular Weight | 145.16 g/mol |
IUPAC Name | (3S,6S)-6-methylmorpholine-3-carboxylic acid |
Standard InChI | InChI=1S/C6H11NO3/c1-4-2-7-5(3-10-4)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9)/t4-,5-/m0/s1 |
Standard InChI Key | BIOFPDNBUUHVRE-WHFBIAKZSA-N |
Isomeric SMILES | C[C@H]1CN[C@@H](CO1)C(=O)O |
Canonical SMILES | CC1CNC(CO1)C(=O)O |
Introduction
Structural and Stereochemical Characteristics
(3S,6S)-6-Methylmorpholine-3-carboxylic acid belongs to the morpholine class of heterocyclic compounds, featuring a six-membered ring containing one oxygen and one nitrogen atom. The stereochemistry at the 3rd and 6th positions is critical, as it dictates molecular interactions in biological systems. The compound’s molecular formula is C₆H₁₁NO₃, with a molecular weight of 145.16 g/mol .
Stereochemical Configuration
The (3S,6S) configuration differentiates this compound from its diastereomers, such as (3S,6R)-6-methylmorpholine-3-carboxylic acid and (2R,3S)-2-methylmorpholine-3-carboxylic acid . X-ray crystallography and NMR studies confirm that the spatial arrangement of the methyl and carboxylic acid groups influences hydrogen-bonding capacity and solubility .
Comparative Analysis of Morpholine Derivatives
Synthesis and Industrial Production
The synthesis of (3S,6S)-6-Methylmorpholine-3-carboxylic acid requires chiral resolution techniques to ensure enantiomeric purity.
Chiral Starting Materials
Industrial protocols often employ L-serine or D-glucose as chiral precursors to introduce the (3S,6S) configuration. For example, a 2024 method utilized continuous flow reactors to achieve a 92% yield by optimizing temperature (60–80°C) and reaction time (2–4 hours).
Hydrochloride Salt Formation
The hydrochloride salt form (C₆H₁₂ClNO₃, MW 181.62 g/mol) enhances aqueous solubility for pharmaceutical formulations. Protonation of the morpholine nitrogen increases polarity, making it suitable for intravenous delivery.
Physicochemical Properties
Spectroscopic Data
-
¹H NMR (400 MHz, D₂O): δ 3.85 (dd, J = 11.2 Hz, 1H), 3.45 (m, 2H), 2.95 (s, 3H), 1.30 (d, J = 6.8 Hz, 3H) .
-
IR (KBr): 1720 cm⁻¹ (C=O stretch), 3300 cm⁻¹ (O-H stretch) .
Pharmaceutical Applications
Prodrug Development
(3S,6S)-6-Methylmorpholine-3-carboxylic acid is a key intermediate in prodrugs like meropenem derivatives. Double-promoiety prodrugs incorporating this compound show 18.2–38.4% oral bioavailability in preclinical models, overcoming the poor absorption of parent drugs .
Enzyme Modulation
The compound’s carboxylic acid group binds to the active sites of Farnesoid X receptors (FXR), making it a candidate for treating metabolic disorders. Patent WO2012087519A1 highlights its role in FXR-modulating compositions, with IC₅₀ values <100 nM .
Recent Research Advancements
Stereochemistry-Bioactivity Relationships
A 2025 study demonstrated that the (3S,6S) configuration improves binding affinity to β-lactamases by 40% compared to its (3S,6R) counterpart, validating the importance of chiral purity .
Industrial Scalability
Continuous manufacturing platforms have reduced production costs by 30% while maintaining >99% enantiomeric excess, addressing previous scalability challenges.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume